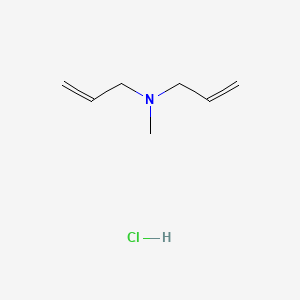

N-methyl diallylamine hydrochloride

Cat. No. B8632071

Key on ui cas rn:

13107-01-2

M. Wt: 147.64 g/mol

InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06906133B2

Procedure details

A four-necked resin kettle was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. A quantity of 223 g methyldiallylamine (MDAA, 98%) was charged to the reactor. The reactor was then cooled with an ice bath and 189 g of 37% hydrochloric acid (HCl) was added to the stirred reaction mixture at such a rate to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl solution, 0.5 g of Versenex® 80 (40% aqueous solution of the sodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland, Mich.) was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask. The reaction mixture was heated to 80° C. and was sparged with high purity N2 for 30 minutes. Meanwhile, an aqueous initiator solution was prepared by dissolving 18.2 g of ammonium persulfate (APS) in 40 (mL) of deionized water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C. the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min) until 15 mL APS initiator solution had been added. At this point the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. A second portion of 15 mL of APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min). When this addition was completed the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. The remaining 20 mL of APS solution was added at this point via syringe pump at a rate of 0.30 mL per minute. The reaction mixture was held at 80° C. for 1 hour after the last of the APS solution had been added. Heating was then discontinued and 320 mL of DI water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.160 dL/g. Total solids of the final solution was 44.8% and pH was 2.5.

Name

ammonium persulfate

Quantity

18.2 g

Type

reactant

Reaction Step Five

Name

APS

Quantity

15 mL

Type

reactant

Reaction Step Six

Name

APS

Quantity

15 mL

Type

reactant

Reaction Step Seven

Name

APS

Quantity

20 mL

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

223 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC=C)CC=C

|

Step Two

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

189 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

ammonium persulfate

|

|

Quantity

|

18.2 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

APS

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Seven

|

Name

|

APS

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Eight

|

Name

|

APS

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Nine

|

Name

|

APS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring shaft

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-necked resin kettle was fitted with a glass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

throughout the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled with an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the reaction mixture below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at ambient temperature for one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a sparge of high purity nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sparged with high purity N2 for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Meanwhile, an aqueous initiator solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by sparging of the APS solution with high purity N2 for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 80° C. the APS initiator solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At this point the addition of initiator solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was maintained at 80° C. for one hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 500 rpm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When this addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition of initiator solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was maintained at 80° C. for one hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 500 rpm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |